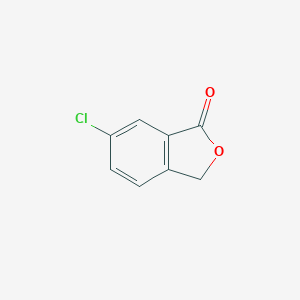

6-Chloro-3H-isobenzofuran-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAVXUHBPNMQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428313 | |

| Record name | 6-CHLORO-3H-ISOBENZOFURAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19641-29-3 | |

| Record name | 6-CHLORO-3H-ISOBENZOFURAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-3H-isobenzofuran-1-one from 2-Carboxy-4-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Chloro-3H-isobenzofuran-1-one, a valuable building block in medicinal chemistry, from the starting material 2-carboxy-4-chlorobenzaldehyde. The synthesis is a two-step process involving the selective reduction of the aldehyde functionality followed by an acid-catalyzed intramolecular cyclization. This document will delve into the mechanistic underpinnings of each step, provide field-proven experimental procedures, and discuss the significance of the target molecule in the landscape of drug discovery.

Introduction: The Significance of the Phthalide Scaffold

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Phthalide derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, and cytotoxic effects.[2] The incorporation of a chlorine atom onto the phthalide ring, as in this compound, can significantly modulate the molecule's physicochemical properties and biological activity, making it a key intermediate for the synthesis of novel therapeutic agents.[3] This guide focuses on a reliable and efficient synthetic route to this important chlorinated phthalide.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 2-carboxy-4-chlorobenzaldehyde is elegantly achieved through a two-step sequence:

-

Selective Reduction: The aldehyde group of the starting material is selectively reduced to a primary alcohol, yielding 2-(hydroxymethyl)-4-chlorobenzoic acid.

-

Lactonization: The resulting hydroxy acid undergoes an intramolecular esterification (lactonization) to form the target phthalide.

This strategy hinges on the chemoselective reduction of the aldehyde in the presence of the less reactive carboxylic acid, a transformation for which sodium borohydride (NaBH₄) is an ideal reagent.

Diagram of the Overall Synthetic Pathway:

Caption: Overall synthetic route from 2-carboxy-4-chlorobenzaldehyde to this compound.

Step 1: Selective Reduction of 2-Carboxy-4-chlorobenzaldehyde

Mechanistic Insight

The selective reduction of an aldehyde in the presence of a carboxylic acid is a cornerstone of organic synthesis. Sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids under standard conditions.[4] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol. The carboxylic acid group remains intact due to its lower electrophilicity and its deprotonation by the basic borohydride reagent to form a carboxylate, which is resistant to nucleophilic attack.

Experimental Protocol

This protocol is adapted from established procedures for the selective reduction of aldehydes in the presence of carboxylic acids.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (example) | Moles (mmol) |

| 2-Carboxy-4-chlorobenzaldehyde | C₈H₅ClO₃ | 184.58 | 5.00 g | 27.1 |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.54 g | 40.7 |

| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |

| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | As needed | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-carboxy-4-chlorobenzaldehyde (5.00 g, 27.1 mmol) in methanol (100 mL).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.54 g, 40.7 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1 hour.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Slowly and carefully add 2M hydrochloric acid to the reaction mixture at 0-5 °C to quench the excess sodium borohydride and neutralize the solution. Adjust the pH to approximately 2-3.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with two additional portions of ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(hydroxymethyl)-4-chlorobenzoic acid as a solid. This intermediate is often of sufficient purity to be used directly in the next step.

Step 2: Acid-Catalyzed Lactonization

Mechanistic Insight

Lactonization is an intramolecular esterification that forms a cyclic ester. In this step, the hydroxyl group of 2-(hydroxymethyl)-4-chlorobenzoic acid nucleophilically attacks the carbonyl carbon of the carboxylic acid. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the intramolecular attack by the hydroxyl group. Subsequent dehydration leads to the formation of the stable five-membered lactone ring of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (example) | Moles (mmol) |

| 2-(Hydroxymethyl)-4-chlorobenzoic acid | C₈H₇ClO₃ | 186.59 | 5.00 g (crude) | ~26.8 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | 0.26 g | 1.37 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 2-(hydroxymethyl)-4-chlorobenzoic acid (5.00 g), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.26 g, 0.05 equivalents).

-

Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Monitoring: Monitor the reaction progress by TLC until the starting hydroxy acid is consumed.

-

Cooling and Washing: Cool the reaction mixture to room temperature. Transfer the toluene solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure product as a solid.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.58 g/mol |

| Melting Point | 112-114 °C |

| ¹H NMR (CDCl₃) | δ ~5.3 (s, 2H, -CH₂-), δ ~7.4-7.8 (m, 3H, Ar-H) ppm |

| ¹³C NMR (CDCl₃) | δ ~70 (-CH₂-), ~125, 129, 130, 135, 140 (Ar-C), ~170 (C=O) ppm |

| IR (KBr) | ~1760 cm⁻¹ (γ-lactone C=O stretch) |

Conclusion

The synthesis of this compound from 2-carboxy-4-chlorobenzaldehyde via a two-step reduction and lactonization sequence is a robust and efficient method for accessing this valuable synthetic intermediate. The protocols provided in this guide are based on well-established chemical principles and offer a reliable pathway for researchers in the field of medicinal chemistry and drug discovery. The strategic placement of the chloro substituent on the phthalide core opens up numerous possibilities for the development of novel bioactive molecules.

References

Spectroscopic Characterization of 6-Chloro-3H-isobenzofuran-1-one: A Technical Guide

Introduction

6-Chloro-3H-isobenzofuran-1-one, also known as 6-chlorophthalide, is a halogenated derivative of the fundamental heterocyclic scaffold, phthalide. The isobenzofuranone core is a prevalent motif in numerous natural products and pharmacologically active molecules. The introduction of a chlorine atom onto the aromatic ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. A thorough understanding of its spectroscopic properties is paramount for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling unambiguous identification, purity assessment, and structural elucidation.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to provide a robust and scientifically grounded interpretation.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound consists of a bicyclic system where a γ-lactone ring is fused to a benzene ring, with a chlorine atom substituted at the 6-position. This substitution pattern dictates a unique set of spectroscopic signatures.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Considerations

A standard approach for acquiring NMR data for this compound would involve dissolving the sample in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Caption: A typical workflow for acquiring NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methylene protons of the lactone ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 | d | ~8.0 |

| H-5 | ~7.6 | d | ~8.0 |

| H-7 | ~7.9 | s | - |

| H-3 (CH₂) | ~5.3 | s | - |

Interpretation:

-

Aromatic Protons (H-4, H-5, H-7): The aromatic region will display signals for the three protons on the benzene ring. The exact chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the lactone oxygen, and the chlorine atom. The proton at the 7-position (H-7) is expected to be a singlet due to the absence of adjacent protons. The protons at the 4 and 5-positions (H-4 and H-5) will likely appear as doublets due to coupling with each other.

-

Methylene Protons (H-3): The two protons on the C-3 carbon of the lactone ring are expected to be chemically equivalent and will therefore appear as a singlet. This signal will be located further downfield than a typical alkane CH₂ group due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | ~170 |

| C-Cl (C-6) | ~135 |

| Quaternary C (C-3a, C-7a) | ~125-150 |

| Aromatic CH (C-4, C-5, C-7) | ~120-130 |

| CH₂ (C-3) | ~70 |

Interpretation:

-

Carbonyl Carbon (C-1): The carbon of the carbonyl group in the lactone ring is expected to have the most downfield chemical shift, typically in the range of 170 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the chlorine atom (C-6) will be influenced by the halogen's electronegativity and will likely appear around 135 ppm. The quaternary carbons (C-3a and C-7a) will also be in the aromatic region, with their exact shifts determined by the fusion to the lactone ring. The protonated aromatic carbons (C-4, C-5, and C-7) will appear in the typical aromatic region of 120-130 ppm.

-

Methylene Carbon (C-3): The C-3 carbon, being an sp³ hybridized carbon attached to an oxygen atom, will have a chemical shift in the range of 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the aromatic ring.

Experimental Considerations

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (lactone) | 1760 - 1780 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O (lactone) | 1300 - 1000 | Strong |

| C-H (aromatic) | 3100 - 3000 | Weak |

| C-H (aliphatic) | 3000 - 2850 | Weak |

| C-Cl | 800 - 600 | Medium to Strong |

Interpretation:

-

Carbonyl Stretch (C=O): The most characteristic absorption in the IR spectrum will be a strong, sharp peak in the region of 1760-1780 cm⁻¹ corresponding to the stretching vibration of the carbonyl group within the five-membered lactone ring. The exact position is influenced by ring strain.

-

Aromatic C=C Stretch: A series of medium to weak absorptions between 1600 and 1450 cm⁻¹ will indicate the presence of the aromatic ring.

-

C-O Stretch: A strong absorption band in the 1300-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the lactone.

-

C-H Stretch: Weak absorptions above 3000 cm⁻¹ will be due to the aromatic C-H stretching, while weak absorptions just below 3000 cm⁻¹ will correspond to the aliphatic C-H stretching of the methylene group.

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Considerations

The mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for small organic molecules.

Caption: A simplified workflow of an Electron Ionization Mass Spectrometer.

Table 4: Predicted Mass Spectral Data for this compound

| m/z | Ion | Notes |

| 168/170 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 133 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 105 | [C₇H₅O]⁺ | Loss of CO from the [M-Cl]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 168, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 170, with approximately one-third the intensity of the m/z 168 peak, will be observed due to the presence of the ³⁷Cl isotope. This characteristic 3:1 isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The fragmentation of this compound under EI conditions is likely to involve the loss of the chlorine atom, leading to a fragment at m/z 133. Subsequent loss of carbon monoxide (CO) from this fragment would result in an ion at m/z 105. Further fragmentation could lead to the formation of a phenyl cation at m/z 77.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile for the unambiguous identification and characterization of this compound. This technical guide, based on established spectroscopic principles and data from analogous structures, offers a detailed framework for researchers to interpret the expected spectral data of this important chlorinated phthalide derivative. The predicted data serves as a valuable reference for quality control, reaction monitoring, and structural verification in synthetic and medicinal chemistry endeavors.

Physical and chemical properties of 6-Chloro-3H-isobenzofuran-1-one

An In-depth Technical Guide to 6-Chloro-3H-isobenzofuran-1-one

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic compounds form the bedrock of innovation. Among these, the isobenzofuranone scaffold, commonly known as a phthalide, represents a privileged structure due to its inherent reactivity and prevalence in both natural products and synthetic molecules. This guide provides a comprehensive technical overview of this compound, a halogenated derivative of this important class.

This compound serves as a crucial intermediate, bridging aromaticity with the reactivity of a γ-lactone. The presence of a chlorine atom on the benzene ring not only modulates the electronic properties of the molecule but also provides a versatile synthetic handle for further elaboration. This dual functionality makes it a compound of significant interest for researchers in drug discovery and materials science, where precise molecular architecture is paramount. This document will delve into its core physical and chemical properties, spectroscopic signature, synthetic considerations, and its emerging role in the development of novel bioactive agents.

Core Molecular Identity and Structural Framework

The foundational step in understanding any chemical entity is to establish its precise identity and structure. This compound is a bicyclic organic compound featuring a benzene ring fused to a furanone ring.

| Identifier | Value |

| IUPAC Name | 6-chloro-2-benzofuran-1(3H)-one |

| Synonyms | 6-chloroisobenzofuran-1(3H)-one, 6-chloro-1,3-dihydro-2-benzofuran-1-one, 6-chlorophthalide |

| CAS Number | 19641-29-3[1] |

| Molecular Formula | C₈H₅ClO₂[1][2] |

| Molecular Weight | 168.58 g/mol [1][2] |

| InChI Key | NUAVXUHBPNMQEV-UHFFFAOYSA-N |

The molecule's architecture is defined by the lactone functionality within the five-membered furanone ring, which is susceptible to nucleophilic attack, and the chlorinated aromatic ring, which can participate in various substitution and coupling reactions.

Physicochemical Properties and Handling

The physical state and solubility profile of a compound are critical parameters that dictate its handling, storage, and application in experimental workflows. This compound is typically a solid at room temperature.

Table of Physical Properties:

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 112 °C | [1] |

| Boiling Point (Predicted) | 348.3 ± 42.0 °C | [1] |

| Density (Predicted) | 1.428 ± 0.06 g/cm³ |[1] |

Solubility and Storage

The presence of the polar lactone group and the nonpolar chlorinated benzene ring gives the molecule a mixed-polarity character. While specific solubility data is not extensively published, isobenzofuranone derivatives generally exhibit good solubility in polar organic solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane, with limited solubility in nonpolar solvents and water.

For maintaining chemical integrity, proper storage is essential. The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]

Spectroscopic Characterization: The Molecular Fingerprint

Structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the lactone ring. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns and coupling constants providing information about the substitution on the benzene ring. The two protons at the C-3 position of the furanone ring are diastereotopic and would likely appear as a singlet around δ 5.0-5.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon environments. A key signal will be the carbonyl carbon of the lactone, which is expected to resonate significantly downfield (δ 165-175 ppm).[3] Aromatic carbons will appear in the δ 120-150 ppm range, while the methylene carbon (C-3) will be found further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. The most prominent feature in the IR spectrum of this compound will be a strong, sharp absorption band corresponding to the C=O stretch of the γ-lactone ring, typically appearing in the range of 1750-1780 cm⁻¹. Additional bands will be observed for the aromatic C=C stretching (around 1600 cm⁻¹ and 1475 cm⁻¹) and the C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 168, corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ to [M+2]⁺ ratio of approximately 3:1) would also be expected.

Workflow for Structural Elucidation

The following diagram illustrates a generalized workflow for confirming the structure of a synthesized batch of this compound, integrating the primary spectroscopic methods.

Caption: Workflow for structural verification.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay between its lactone and chlorinated aromatic moieties.

-

Lactone Ring Opening: The ester linkage within the lactone is the most reactive site. It can be readily cleaved by nucleophiles such as hydroxides, alkoxides, or amines, leading to ring-opened products. This reactivity is fundamental to its use as a precursor for 2-substituted benzoic acid derivatives.

-

Aromatic Ring Chemistry: The chlorine atom deactivates the benzene ring towards electrophilic aromatic substitution but acts as an ortho-, para- director. More significantly in modern synthesis, the C-Cl bond serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 6-position. This capability is invaluable for building molecular complexity in drug discovery programs.

Representative Synthesis Protocol

While numerous methods exist for the synthesis of phthalides, a common approach involves the reduction of a corresponding 2-acylbenzoic acid derivative. The following is a generalized, representative protocol for the synthesis of a substituted phthalide, which can be adapted for this compound starting from 4-chloro-2-formylbenzoic acid.

Protocol: Reductive Cyclization to form 6-Chlorophthalide

-

Reaction Setup: To a solution of 4-chloro-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise at 0 °C.

-

Execution: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction typically completes within 1-3 hours.

-

Workup: Once the starting material is consumed, carefully quench the reaction by adding dilute hydrochloric acid (1M HCl) until the pH is acidic. This will also facilitate the lactonization (cyclization) to form the phthalide ring.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Synthesis and Purification Workflow Diagram

Caption: General synthetic workflow.

Applications in Drug Discovery and Research

The isobenzofuran-1(3H)-one core is a key pharmacophore in several areas of medicinal chemistry. Derivatives have been explored for a range of biological activities.

-

Enzyme Inhibition: Substituted isobenzofuranones have been designed and synthesized as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4] The specific substitutions on the phthalide ring are critical for achieving potency and selectivity.

-

Ion Channel Modulation: More recently, isobenzofuran-1(3H)-one derivatives have been identified as selective inhibitors of the TREK-1 potassium channel.[5] Inhibition of TREK-1 is a promising strategy for neuroprotection in conditions such as ischemic stroke.[5]

-

Synthetic Intermediate: The presence of the chlorine atom makes this compound a valuable building block.[6][7] It can be used to synthesize more complex chlorinated molecules, a strategy widely employed in drug design to enhance metabolic stability, binding affinity, or cell permeability.[7]

Safety and Handling Precautions

-

Hazards: May cause skin, eye, and respiratory irritation.[8] The hazard code 'Xn' (Harmful) and risk statement 'R22' (Harmful if swallowed) have been associated with it.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.[8][10]

-

Storage and Incompatibilities: Store in a dry place away from heat, sparks, and open flames.[9] It may be incompatible with strong oxidizing agents.[9]

Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than just a simple chlorinated heterocyclic. It is a strategically valuable molecule that combines the stability of an aromatic system with the versatile reactivity of a lactone and a halogen handle. Its well-defined physical properties and spectroscopic signatures make it a reliable component in multi-step syntheses. As research continues to uncover the therapeutic potential of isobenzofuranone derivatives, the importance of intermediates like this one will undoubtedly grow, making it a key compound for scientists and researchers dedicated to advancing the frontiers of chemical and pharmaceutical science.

References

- 1. 19641-29-3 CAS MSDS (6-CHLORO-3 H-ISOBENZOFURAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Buy 6-ethyl-3H-isobenzofuran-1-one [smolecule.com]

- 4. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1359703-79-9|6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride|BLD Pharm [bldpharm.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. knauf.com [knauf.com]

An In-depth Technical Guide to 6-Chloroisobenzofuran-1(3H)-one (CAS 19641-29-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisobenzofuran-1(3H)-one, also known as 6-chlorophthalide, is a halogenated derivative of the phthalide (isobenzofuranone) heterocyclic scaffold. Phthalides are a class of compounds found in various natural sources, including plants and fungi, and are recognized for their diverse biological activities.[1] The introduction of a chlorine atom to the aromatic ring can significantly modify the physicochemical properties and biological activity of the parent molecule, making 6-chloroisobenzofuran-1(3H)-one a valuable intermediate in medicinal chemistry and organic synthesis.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of 6-Chloroisobenzofuran-1(3H)-one consists of a benzene ring fused to a γ-lactone ring, with a chlorine atom substituted at the 6-position of the bicyclic system.

Figure 1. Chemical structure of 6-Chloroisobenzofuran-1(3H)-one.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 19641-29-3 | |

| IUPAC Name | 6-chloro-2-benzofuran-1(3H)-one | |

| Molecular Formula | C₈H₅ClO₂ | [4] |

| Molecular Weight | 168.58 g/mol | [4] |

| Physical Form | Solid | |

| Melting Point | 112 °C | [4] |

| Boiling Point | 348.3 ± 42.0 °C (Predicted) | [4] |

| Storage | Sealed in dry, room temperature |

Synthesis

A plausible synthetic route could start from 4-chlorotoluic acid, proceeding through oxidation to form 4-chloro-2-carboxybenzaldehyde, which can then be cyclized to the desired product. Another potential pathway involves the chlorination of a suitable phthalide precursor.

The synthesis of related phthalic anhydrides, which are precursors to phthalides, has been described. For instance, 4-chlorophthalic anhydride can be synthesized via a transimidation reaction involving an N-alkyl-4-chlorophthalimide and a tetrahydrophthalic anhydride.[5][6]

A generalized workflow for the synthesis of a phthalide from a substituted benzoic acid is illustrated below.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Chloroisobenzofuran-1(3H)-one [myskinrecipes.com]

- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 6. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]

The Diverse Biological Activities of Isobenzofuran-1(3H)-one Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Isobenzofuran-1(3H)-one Scaffold - A Privileged Structure in Medicinal Chemistry

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic compounds featuring a γ-lactone ring fused to a benzene ring.[1][2] This core structure is prevalent in numerous natural products and has served as a versatile template for the synthesis of a myriad of derivatives.[3] The inherent structural rigidity and the potential for functionalization at various positions of the phthalide ring have made it a "privileged scaffold" in medicinal chemistry. This allows for the fine-tuning of physicochemical properties and biological activities, leading to the discovery of compounds with a wide spectrum of therapeutic potential.[3] Researchers and drug development professionals are increasingly drawn to this class of molecules due to their demonstrated efficacy in diverse areas, including oncology, infectious diseases, and neurology. This in-depth technical guide aims to provide a comprehensive overview of the key biological activities of isobenzofuran-1(3H)-one derivatives, delving into their mechanisms of action, supported by quantitative data and detailed experimental protocols to facilitate further research and development in this exciting field.

Antiproliferative and Cytotoxic Activity: A Promising Avenue in Oncology

A significant body of research has been dedicated to exploring the anticancer potential of isobenzofuran-1(3H)-one derivatives.[1][4] Numerous studies have demonstrated their ability to inhibit the proliferation of a wide range of cancer cell lines, highlighting their promise as novel chemotherapeutic agents.[2][5]

The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain derivatives have been shown to cause DNA fragmentation and chromatin condensation, hallmarks of apoptosis, in human leukemia cell lines.[6] The introduction of different functional groups onto the isobenzofuranone core can significantly influence their antiproliferative potency, a critical aspect in the rational design of new anticancer drugs.[7]

Quantitative Data: Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives

The cytotoxic efficacy of isobenzofuran-1(3H)-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth. The table below summarizes the IC50 values for selected derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 | HL-60 (Leukemia) | 21.00 | [2] |

| Compound 16 | U937 (Lymphoma) | < 100 | [2] |

| Compound 17 | K562 (Myeloid Leukemia) | < 100 | [2] |

| Compound 18 | U937 (Lymphoma) | < 100 | [2] |

| QOET-3 | A. castellanii Neff | 73.71 ± 0.25 | [7] |

| QOET-9 | A. castellanii Neff | 69.99 ± 15.32 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds on cancer cell lines.[1][2]

Objective: To determine the IC50 value of an isobenzofuran-1(3H)-one derivative against a specific cancer cell line.

Materials:

-

Isobenzofuran-1(3H)-one derivatives

-

Cancer cell lines (e.g., K562, U937)[2]

-

Culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the isobenzofuran-1(3H)-one derivatives in the culture medium.

-

Treatment: Add the prepared compound dilutions to the respective wells containing the cancer cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).[2]

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.[2]

-

MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

The Versatile Virtuoso: A Technical Guide to 6-Chloro-3H-isobenzofuran-1-one in Modern Organic Synthesis

Foreword: Unveiling a Privileged Scaffold

In the intricate tapestry of organic synthesis, certain molecular motifs emerge as exceptionally versatile building blocks, enabling the construction of complex architectures with remarkable efficiency. 6-Chloro-3H-isobenzofuran-1-one, a seemingly unassuming chlorinated phthalide, is one such virtuoso. Its strategic placement of a reactive lactone and an aryl chloride functionality on a compact bicyclic framework provides a dual-pronged approach to molecular diversification. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core reactivity and synthetic utility of this powerful intermediate. We will move beyond a mere recitation of reactions to explore the mechanistic underpinnings that govern its transformations, offering field-proven insights to empower your synthetic endeavors.

The Chemical Canvas: Physicochemical Properties and Reactivity Profile

This compound is a white to off-white solid with a molecular weight of 168.58 g/mol and a melting point of approximately 112°C[1]. Its structure presents two key reactive sites: the electrophilic carbonyl carbon of the lactone ring and the carbon-chlorine bond on the aromatic ring.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClO₂ | [2] |

| Molecular Weight | 168.58 g/mol | [2] |

| Melting Point | 112 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Storage | Sealed in dry, room temperature | [1] |

The lactone is susceptible to nucleophilic attack, leading to ring-opening or substitution at the acyl carbon. The aryl chloride, while generally less reactive than its bromide or iodide counterparts, is amenable to a variety of palladium-catalyzed cross-coupling reactions, offering a gateway to a vast array of substituted derivatives. The interplay of these two functionalities allows for a modular and sequential approach to the synthesis of diverse molecular scaffolds.

The Art of Transformation: Key Synthetic Methodologies

The true power of this compound as a building block is revealed through its participation in a wide range of organic transformations. This section will provide a detailed look at some of the most impactful reactions, complete with mechanistic insights and actionable protocols.

Nucleophilic Acyl Substitution and Ring-Opening: Crafting Isoindolinones

The lactone moiety of this compound is a prime target for nucleophiles, particularly primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of N-substituted isoindolin-1-ones, a privileged scaffold in medicinal chemistry.

Mechanism: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate which then collapses, with the endocyclic oxygen acting as a leaving group to open the lactone ring. Subsequent intramolecular cyclization via attack of the newly formed amide on the intermediate aldehyde, followed by dehydration, furnishes the isoindolinone ring system.

Figure 1: General mechanism for the synthesis of isoindolinones.

Exemplary Protocol: Synthesis of a Generic 6-Chloro-N-aryl-isoindolin-1-one

This protocol is a generalized procedure based on common practices for the synthesis of isoindolinones from phthalides and amines.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a high-boiling point solvent such as toluene or xylene (0.5 M), add the desired primary amine (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexane.

-

Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the Aromatic Core

The chloro group at the 6-position provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the aromatic ring. These reactions significantly expand the chemical space accessible from this building block.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key components of bioactive molecules. A Chinese patent (CN101747255B) describes a similar transformation on a related isoindolinone scaffold, demonstrating the feasibility of this reaction class.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base). Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

Figure 2: Catalytic cycle of the Sonogashira coupling.

Representative Protocol: Sonogashira Coupling of a (Z)-3-bromomethylene isoindolin-1-one

The following protocol is adapted from Chinese patent CN101747255B, which details the Sonogashira coupling of a (Z)-3-bromomethylene isoindolin-1-one with a terminal alkyne. This serves as a strong starting point for the analogous reaction with this compound.

-

Reaction Setup: In a reaction vessel, dissolve (Z)-3-bromomethylene isoindolin-1-one (1.0 eq) and the substituted arylacetylene (1.0-2.0 eq) in triethylamine.

-

Catalyst Addition: Add a catalytic amount of dichlorobis(triphenylphosphine)palladium(II) and cuprous iodide.

-

Reaction Conditions: Stir the mixture at a suitable temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: After the reaction is complete, filter the mixture through diatomaceous earth to remove the catalyst. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography (e.g., silica gel, petroleum ether:ethyl acetate = 6:1) to yield the desired product[3].

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product Yield | Reference |

| (Z)-3-bromomethylene isoindolin-1-one | 4-amylphenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 91% | [3] |

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many pharmaceuticals.

Mechanism: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, transmetalation, and reductive elimination. A key step is the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized protocol based on standard conditions for Suzuki-Miyaura couplings of aryl chlorides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, which can be a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.

References

- 1. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]

- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 3. CN101747255B - Isoindolinone compound containing enyne structure and its synthesis method - Google Patents [patents.google.com]

Unlocking Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Isobenzofuranones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Discovery and Isolation of Novel Isobenzofuranone Compounds

Foreword: The Enduring Relevance of Isobenzofuranones

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Characterized by a γ-lactone moiety fused to a benzene ring, these compounds are prevalent as secondary metabolites in various plant species and fungi.[1][2] The scientific community's sustained interest is driven by their vast therapeutic potential, with derivatives demonstrating potent antiproliferative, antioxidant, antimicrobial, and neuroprotective activities.[2][3][4]

This guide moves beyond a mere recitation of facts. It is designed as a field-proven manual for researchers, providing not only the "how" but, more critically, the "why" behind the experimental choices that govern the successful discovery, isolation, and characterization of novel isobenzofuranones. We will journey from the initial stages of sourcing and screening through the intricacies of purification and structural elucidation, culminating in the evaluation of biological activity that justifies the entire endeavor.

Chapter 1: The Discovery Engine: Bioassay-Guided Fractionation

The discovery of novel bioactive compounds is rarely a matter of chance; it is a systematic process of elimination and focus. Bioassay-guided fractionation is the cornerstone of this process, a methodology that uses biological activity as a beacon to navigate the chemical complexity of a natural extract. The principle is simple yet powerful: separate a complex mixture into simpler fractions and test each for the desired activity. The most active fractions are then subjected to further separation, iteratively, until a pure, active compound is isolated.[2]

Fungi, in particular, are a prolific source of chemically novel and biologically active isobenzofuranones.[2] Marine-derived and soil-derived fungi, such as Penicillium and Cephalosporium species, have yielded a rich diversity of these compounds.[2][4][5]

The following workflow illustrates the logical progression of this discovery process.

Caption: High-level workflow for bioassay-guided isolation.

Chapter 2: The Isolation Toolkit: Chromatographic Strategies

The successful isolation of a target isobenzofuranone from a complex matrix hinges on the strategic application of various chromatographic techniques. Each technique separates molecules based on distinct physicochemical properties, and their sequential use is essential for achieving the high degree of purity (>95%) required for structural elucidation and bioassays.

Foundational Chromatography: The Workhorses

Rationale: The initial separation of a crude extract, which can contain hundreds of compounds, requires robust, high-capacity, and cost-effective methods. The goal here is not purity, but simplification.

-

Silica Gel Column Chromatography: This is the most common initial step. It separates compounds based on polarity. Isobenzofuranones, being moderately polar, will elute with solvent systems like chloroform/methanol or hexane/ethyl acetate gradients.[6] The large surface area of silica gel allows for the processing of large amounts of crude extract (grams).

-

Sephadex LH-20 Chromatography: This technique separates compounds primarily by molecular size, but also by polarity. It is particularly effective for removing pigments and high molecular weight impurities like lipids and polymers from fungal or plant extracts.[6][7] Methanol is a common eluent for this method.

High-Resolution Purification: The Finishing Step

Rationale: After initial fractionation reduces the complexity, a high-resolution technique is required to separate structurally similar compounds and achieve final purity.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for final purification.[8] Reverse-phase (RP-HPLC) is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically acetonitrile/water or methanol/water).[9] This method provides excellent resolution and is essential for separating closely related isobenzofuranone analogues.

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. It is particularly useful for separating polar compounds and has been successfully applied to the isolation of isobenzofuranones from plant extracts.[7]

Experimental Protocol 1: General Isolation of Isobenzofuranones from Fungal Culture

This protocol provides a representative, multi-step workflow for isolating isobenzofuranones from a fungal fermentation broth.

-

Extraction:

-

Culture the selected fungus (e.g., Cephalosporium sp. AL031) in a suitable liquid or solid medium.[2]

-

After the incubation period, separate the mycelia from the broth by filtration.

-

Exhaustively extract the broth and the mycelial mass with ethyl acetate (EtOAc), a solvent of intermediate polarity effective at extracting isobenzofuranones.

-

Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield the crude extract.

-

-

Initial Fractionation (Silica Gel):

-

Pre-adsorb the crude extract (e.g., 35 g) onto a small amount of silica gel.

-

Load the adsorbed extract onto a large silica gel column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:0 to 9:1 CHCl₃-MeOH).[6]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Bioassay and 'Hit' Selection:

-

Perform a primary bioassay (e.g., DPPH antioxidant assay or MTT cytotoxicity assay) on all pooled fractions.

-

Identify the fraction(s) exhibiting the highest activity. For example, an EtOAc extract of Cephalosporium sp. AL031 showed positive antioxidant effects with an EC₅₀ value of 46 µg/mL.[6]

-

-

Intermediate Purification (Sephadex LH-20):

-

Dissolve the active fraction in a minimal amount of methanol.

-

Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions. This step is crucial for removing phenolic impurities and other compounds that may interfere with subsequent purification.[6]

-

-

Final Purification (Preparative RP-HPLC):

-

Subject the purified active fraction to preparative RP-HPLC on a C18 column.

-

Use a gradient elution system, such as water (often with 0.1% formic acid to improve peak shape) and acetonitrile.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to individual compounds.

-

Evaporate the solvent from the collected peaks to yield the pure isolated isobenzofuranones. Verify purity using analytical HPLC.

-

Chapter 3: Structural Elucidation: Decoding the Molecule

Once a compound is isolated in its pure form, its chemical structure must be determined. This is a puzzle solved by combining data from several spectroscopic techniques. Each method provides a unique piece of information, and together they allow for the unambiguous assignment of the molecular structure.[10][11]

Caption: The integrated workflow for structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the first step, providing the exact mass of the molecule. This allows for the confident determination of the molecular formula.[2] For example, a pseudomolecular ion [M+H]⁺ at m/z 211.0628 in HR-ESI-MS was used to deduce the molecular formula C₁₀H₁₀O₅ for a novel isobenzofuranone.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For isobenzofuranones, characteristic absorption bands include those for hydroxyl groups (~3300-3500 cm⁻¹) and a strong absorption for the lactone carbonyl group (~1680-1760 cm⁻¹).[2][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure determination in solution.[13][14]

-

¹H NMR: Provides information on the number and type of protons and their neighboring environments.

-

¹³C NMR: Shows the number and type of carbon atoms (e.g., methyl, methylene, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away.[2][6]

-

Table 1: Characteristic NMR Data for the Isobenzofuranone Scaffold

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C-1 (C=O) | - | ~168-173 | Lactone carbonyl carbon. |

| C-3 (CH₂) | ~5.1-5.3 (s, 2H) | ~66-70 | Methylene protons of the lactone ring. |

| Aromatic C/H | ~7.3-7.9 (m) | ~115-150 | Chemical shifts are highly dependent on substituents. |

Data compiled from representative compounds described in the literature.[2][15]

Chapter 4: Beyond Isolation: Synthetic Diversification

While nature provides the initial blueprint, chemical synthesis allows for the creation of novel derivatives with potentially improved properties.[16][17] Synthesis is also used to confirm the structure of a newly isolated natural product. C-3 functionalized isobenzofuranones are a major area of synthetic interest, as modifications at this position can significantly impact biological activity.[18][19] A common strategy involves the DBU-promoted condensation of phthalaldehydic acid with various 1,3-dicarbonyl compounds.[19]

Caption: A general synthetic route to C-3 substituted isobenzofuranones.

Chapter 5: Validating the Discovery: Bioactivity Screening

The ultimate goal of this entire process is to identify compounds with valuable biological functions. Standardized in vitro assays are used to quantify the activity of the pure, isolated compounds.

Antiproliferative and Cytotoxic Activity

Many isobenzofuranones have shown promise as anticancer agents.[3][20] The MTT assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[3]

Experimental Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., K562 myeloid leukemia) into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the isolated isobenzofuranone compound for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).[18]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[3]

Antioxidant Activity

The DPPH (1,1-diphenyl-2-picryhydrazyl) radical-scavenging assay is a simple and rapid method to evaluate the antioxidant potential of a compound.[2]

Experimental Protocol 3: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of the isolated compound in methanol and a fresh solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add the compound solution at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[6]

Table 2: Selected Biological Activities of Novel Isobenzofuranones

| Compound/Derivative | Source | Biological Activity | Target | Metric (µM) | Reference |

|---|---|---|---|---|---|

| Compound 18 | Synthetic | Cytotoxic | K562 (myeloid leukemia) | IC₅₀ = 1.71 | [3][18] |

| Compound 16 | Synthetic | Cytotoxic | K562 (myeloid leukemia) | IC₅₀ = 2.79 | [3][18] |

| 4,5,6-trihydroxy-7-methylphthalide | Cephalosporium sp. | Antioxidant | DPPH Radical | EC₅₀ = 5 | [2] |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. | Antioxidant | DPPH Radical | EC₅₀ = 10 | [2] |

| Novel Isobenzofuranone (1) | Penicillium sp. | α-Glucosidase Inhibition | α-Glucosidase | IC₅₀ = 76.4 |[5] |

Conclusion

The discovery and isolation of novel isobenzofuranones is a multidisciplinary endeavor that integrates microbiology, phytochemistry, analytical separation science, and pharmacology. The journey from a crude natural extract to a pure, characterized compound with demonstrated biological activity is a testament to systematic scientific inquiry. By understanding the principles behind each step—from bioassay-guided fractionation to high-resolution chromatography and spectroscopic analysis—researchers are well-equipped to tap into nature's vast chemical diversity and uncover the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Two pairs of new isobenzofuranone enantiomers from a soil-derived fungus Penicillium canescens DWS225 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1(3H)-Isobenzofuranone [webbook.nist.gov]

- 13. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Bioactive Molecules Using 6-Chloro-3H-isobenzofuran-1-one: An Application and Protocol Guide

Introduction: The Strategic Advantage of the 6-Chlorophthalide Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the isobenzofuran-1(3H)-one, or phthalide, scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active compounds.[1] These molecules have demonstrated a wide spectrum of therapeutic potential, including antioxidant, antifungal, anti-platelet, anticonvulsant, and cytotoxic activities.[1] The strategic introduction of a chlorine atom at the 6-position of the phthalide ring system yields 6-Chloro-3H-isobenzofuran-1-one, a versatile and highly valuable starting material for the synthesis of novel therapeutic agents. The presence of the chloro-substituent is not merely an inert feature; it significantly influences the molecule's physicochemical properties and can play a crucial role in its interaction with biological targets, a well-established principle in medicinal chemistry.[2]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the generation of bioactive molecules with potential applications in neuroscience, particularly as neuroprotective and antidepressant agents.[3][4] We will delve into the key reaction pathways, provide detailed, step-by-step protocols for the synthesis of exemplary derivatives, and offer insights into the causality behind the chosen experimental methodologies.

Core Principles: Reactivity and Synthetic Strategies

The synthetic versatility of this compound primarily stems from the reactivity of two key positions: the C-3 position of the lactone ring and the aromatic ring itself. The C-3 position is particularly amenable to the introduction of a wide range of substituents, which is a common strategy for modulating the biological activity of phthalide derivatives.

Key Reaction Pathways for C-3 Functionalization

The introduction of aryl and alkyl groups at the C-3 position is a cornerstone of derivatization strategies for this compound. Several classical and modern synthetic methodologies can be effectively employed to achieve this transformation. The following sections will detail the theoretical underpinnings and practical considerations for three powerful reactions: the Friedel-Crafts reaction, the Grignard reaction, and the Suzuki coupling.

Application Note 1: Synthesis of 3-Aryl-6-chloro-isobenzofuran-1-ones via Friedel-Crafts Reaction

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings.[3] In the context of this compound, an intramolecular variation of this reaction, or a reaction with a suitable precursor, allows for the introduction of an aryl moiety at the C-3 position.

Causality of Experimental Choices

The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the substrate and facilitating the electrophilic aromatic substitution.[3] The reaction proceeds through the formation of a reactive acylium ion or a related electrophilic species that is then attacked by an electron-rich aromatic compound. The chloro-substituent on the phthalide ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates. Careful control of reaction conditions, including temperature and stoichiometry, is essential to prevent side reactions and ensure high yields of the desired 3-aryl derivative.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-6-chloro-3H-isobenzofuran-1-one

This protocol describes the synthesis of a C-3 aryl-substituted derivative, a common structural motif in bioactive molecules.

Materials

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Fluorobenzene | Anhydrous, ≥99% | Commercially Available |

| Aluminum chloride (AlCl₃) | Anhydrous, powder, ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl acetate | HPLC grade | Commercially Available |

| Hexanes | HPLC grade | Commercially Available |

Experimental Procedure

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (40 mL).

-

Addition of Reactants: To the stirred solvent, add this compound (1.68 g, 10 mmol) and fluorobenzene (1.15 g, 12 mmol).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.47 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and 1 M HCl (20 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the title compound.

Expected Outcome

The expected product is 3-(4-fluorophenyl)-6-chloro-3H-isobenzofuran-1-one as a white to off-white solid. The yield is typically in the range of 60-75%.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.60-7.55 (m, 2H), 7.40-7.35 (m, 2H), 7.20-7.10 (m, 3H), 6.50 (s, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 168.5, 163.0 (d, J = 248.5 Hz), 140.2, 136.8, 134.5, 130.1 (d, J = 8.3 Hz), 129.8, 128.9, 125.4, 122.1, 115.9 (d, J = 21.7 Hz), 82.3.

-

Mass Spectrometry (ESI): m/z calculated for C₁₄H₈ClFO₂ [M+H]⁺: 263.02; found: 263.03.

Application Note 2: Grignard Reaction for the Synthesis of 3-Alkyl/Aryl-6-chloro-3-hydroxyisobenzofuran-1-ones and their Dehydration

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[5] In the case of this compound, the lactone carbonyl is susceptible to nucleophilic attack by a Grignard reagent, leading to the formation of a tertiary alcohol at the C-3 position. Subsequent dehydration of this intermediate can yield the corresponding 3-alkylidene or 3-arylidene isobenzofuranone.

Causality of Experimental Choices

The Grignard reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[1] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and can solvate the Grignard reagent. The choice of the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) determines the alkyl or aryl group introduced at the C-3 position. The subsequent dehydration step is typically acid-catalyzed, leading to the elimination of water and the formation of a double bond.

Caption: Workflow for the Grignard reaction with this compound.

Protocol 2: Synthesis of 6-Chloro-3-methylene-3H-isobenzofuran-1-one

This protocol details the synthesis of a C-3 methylene derivative, a useful intermediate for further functionalization.

Materials

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Methylmagnesium bromide | 3.0 M solution in diethyl ether | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| p-Toluenesulfonic acid (PTSA) | Monohydrate, ≥98.5% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Saturated ammonium chloride (NH₄Cl) | Aqueous solution | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |

| Brine | Saturated aqueous solution | Commercially Available |

| Magnesium sulfate (MgSO₄) | Anhydrous, powder | Commercially Available |

Experimental Procedure

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of this compound (3.37 g, 20 mmol) in anhydrous THF (80 mL).

-

Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add methylmagnesium bromide (8.0 mL of a 3.0 M solution in diethyl ether, 24 mmol) dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (40 mL) and brine (40 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Intermediate Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-3-hydroxy-3-methyl-3H-isobenzofuran-1-one, which can be used in the next step without further purification.

-

Dehydration: Dissolve the crude intermediate in anhydrous toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

-

Reaction Progression: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed (approximately 4 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (10% ethyl acetate in hexanes) to yield the title compound.

Expected Outcome

The expected product is 6-chloro-3-methylene-3H-isobenzofuran-1-one as a pale yellow oil. The overall yield for the two steps is typically in the range of 50-65%.

Application Note 3: Suzuki Coupling for the Synthesis of 3-Aryl-6-chloro-isobenzofuran-1-ones